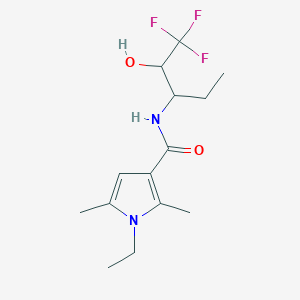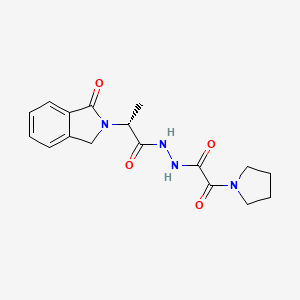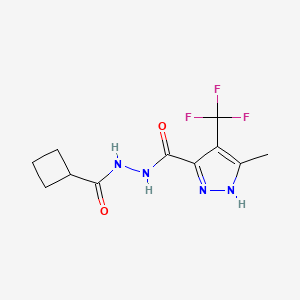![molecular formula C12H13N5O2 B7437914 [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone](/img/structure/B7437914.png)
[3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone, also known as HM-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and tetrazole-based compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Mecanismo De Acción
The exact mechanism of action of [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone is not fully understood. However, it is believed that [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone exerts its anticancer effects by targeting specific signaling pathways that are involved in cell growth and survival. For example, [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone has been shown to inhibit the activity of the enzyme AKT, which is known to promote cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer activity, [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone has been shown to exhibit other biochemical and physiological effects. For example, [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone for lab experiments is its high potency and selectivity. [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone has been shown to exhibit potent anticancer activity at low concentrations, making it a valuable tool for studying cancer biology. However, one of the main limitations of [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone is its low solubility in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone. One area of interest is the development of more efficient synthesis methods that can produce [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone in larger quantities. Another area of research is the identification of other signaling pathways that are targeted by [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone, which could lead to the development of new therapeutic applications. Finally, further studies are needed to investigate the safety and toxicity of [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone in vivo, which will be necessary for the development of clinical applications.
Métodos De Síntesis
The synthesis of [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone involves the reaction of 2-methyl-5-nitro-1H-tetrazole with 3-(hydroxymethyl)indole in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with acetic anhydride to yield [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone.
Aplicaciones Científicas De Investigación
[3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been its anticancer activity. Studies have shown that [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. Moreover, [3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
[3-(hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-16-14-11(13-15-16)12(19)17-6-8(7-18)9-4-2-3-5-10(9)17/h2-5,8,18H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKZEZGZMPPSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C(=O)N2CC(C3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(5-chloro-2-methoxyphenyl)methyl]-2-(dimethylcarbamoylamino)oxyacetamide](/img/structure/B7437869.png)

![4-methyl-N-[2-(3-methylmorpholin-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7437880.png)



![3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7437895.png)
![1-(2-methoxy-5-methylpyridin-3-yl)-3-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]urea](/img/structure/B7437922.png)
![2,2,3,3-Tetramethyl-1-[(2-oxoazepan-3-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7437933.png)
![4-[(3,5-Diethyl-1,2-oxazol-4-yl)methylcarbamoyl]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B7437939.png)